![molecular formula C20H17N3O3 B2477882 2-phenyl-5-(4-propoxyphenyl)[1,3]oxazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 2058627-82-8](/img/structure/B2477882.png)
2-phenyl-5-(4-propoxyphenyl)[1,3]oxazolo[4,5-d]pyrimidin-7(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-phenyl-5-(4-propoxyphenyl)[1,3]oxazolo[4,5-d]pyrimidin-7(6H)-one” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The oxazole ring is fused to a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxazole ring and the pyrimidine ring in separate steps, followed by a coupling reaction to fuse the two rings together. The propoxyphenyl and phenyl groups would likely be added in a subsequent step .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the fused oxazole and pyrimidine rings, with the phenyl and propoxyphenyl groups attached at the 2- and 5-positions of the oxazole ring, respectively .Aplicaciones Científicas De Investigación
Antimicrobial Activity
2-Phenyl-5-(4-propoxyphenyl)[1,3]oxazolo[4,5-d]pyrimidin-7(6H)-one and its derivatives have been studied for their antimicrobial properties. A study by El Azab and Abdel-Hafez (2015) synthesized novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety, showing promising in vitro antimicrobial activity against various bacterial and fungal strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus flavus, and Aspergillus niger (El Azab & Abdel-Hafez, 2015).
Inhibition of Biological Agents
These compounds have also shown effectiveness in inhibiting biological agents. Mandal et al. (2008) reported that 5-aminooxazolo[5,4-d]pyrimidine-7(6H)-ones (9-oxa-guanines), a class of oxazolo[5,4-d]pyrimidines, have been effective in inhibiting ricin, a toxic protein (Mandal et al., 2008).
Antiviral and Antitumor Activities
Research by Islam et al. (2008) on 3-alkyl-5-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones, a related compound, demonstrated moderate antiviral and antitumor activities. This suggests potential for further exploration in cancer and virology research (Islam, Ashida, & Nagamatsu, 2008).
Phosphodiesterase Inhibitory Activity
A study by Dumaitre and Dodic (1996) on a series of 6-phenylpyrazolo[3,4-d]pyrimidones, closely related to the oxazolo[4,5-d]pyrimidin-7(6H)-ones, indicated specific inhibitory activity against cGMP specific (type V) phosphodiesterase. This activity is significant in understanding and potentially treating conditions related to cGMP signaling pathways (Dumaitre & Dodic, 1996).
Anticonvulsant Potential
Divate and Dhongade-Desai (2014) synthesized derivatives of triazolo[4,3-a]pyrimidine and reported that some compounds exhibited promising anticonvulsant properties. This suggests the potential of 2-phenyl-5-(4-propoxyphenyl)[1,3]oxazolo[4,5-d]pyrimidin-7(6H)-one derivatives in the development of new anticonvulsant drugs (Divate & Dhongade-Desai, 2014).
Anti-Gastric Secretion Activity
Fukumi, Sugiyama, and Sakamoto (1990) found that derivatives of oxazolo[3,2-a]thieno[3,2-d]pyrimidine, a compound structurally related to 2-phenyl-5-(4-propoxyphenyl)[1,3]oxazolo[4,5-d]pyrimidin-7(6H)-one, showed potent anti-gastric secretion activity. This indicates potential applications in gastrointestinal research and therapy (Fukumi, Sugiyama, & Sakamoto, 1990).
Direcciones Futuras
Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential applications. For example, many oxazole and pyrimidine derivatives have biological activity, so this compound could potentially have applications in medicinal chemistry .
Propiedades
IUPAC Name |
2-phenyl-5-(4-propoxyphenyl)-6H-[1,3]oxazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-2-12-25-15-10-8-13(9-11-15)17-21-18-16(19(24)22-17)26-20(23-18)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTHLRODXGZCJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=C(C(=O)N2)OC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-5-(4-propoxyphenyl)-6H-[1,3]oxazolo[4,5-D]pyrimidin-7-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

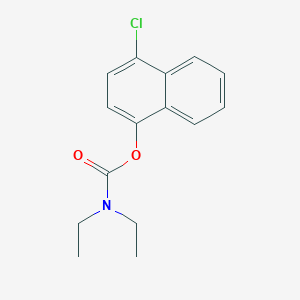
![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2477802.png)

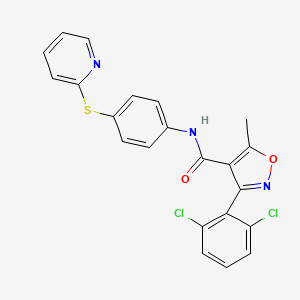

![6,7-Dimethylspiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2477808.png)
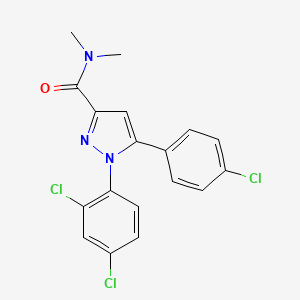
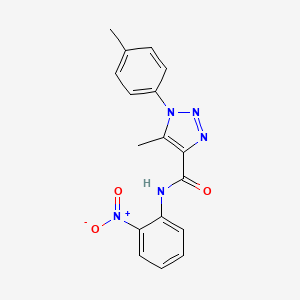

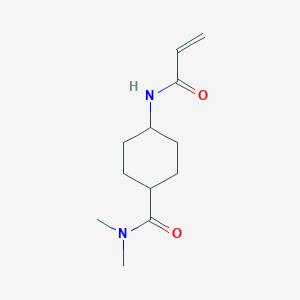
amine](/img/structure/B2477815.png)
![Lithium;6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate](/img/structure/B2477816.png)
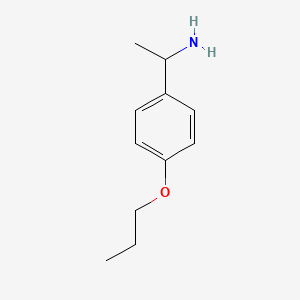
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2477819.png)